REACTION_CXSMILES
|
Cl[NH:2][C:3](=[NH:8])[C:4]([Cl:7])([Cl:6])[Cl:5].[S-:9][C:10]#[N:11].[K+]>CO>[Cl:5][C:4]([Cl:7])([Cl:6])[C:3]1[N:8]=[C:10]([NH2:11])[S:9][N:2]=1 |f:1.2|
|
Name
|
N-chloro-trichloroacetamidine
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
ClNC(C(Cl)(Cl)Cl)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
potassium thiocyanate
|
Quantity
|
0.066 mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
a precipitate forms, which is filtered off after 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
is recrystallised from aqueous alcohol with addition of active charcoal
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=NSC(=N1)N)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |